Cas no 189039-45-0 (N-[2-(Boc-amino)ethyl]ethenesulfonamide)
N-[2-(Boc-amino)ethyl]ethenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[2-[(ethenylsulfonyl)amino]ethyl]-, 1,1-dimethylethyl ester
- N-[2-(Boc-amino)ethyl]ethenesulfonamide
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- Inchi: 1S/C9H18N2O4S/c1-5-16(13,14)11-7-6-10-8(12)15-9(2,3)4/h5,11H,1,6-7H2,2-4H3,(H,10,12)
- InChI Key: GVIKIENGBAHDOI-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCCNS(C=C)(=O)=O
Experimental Properties
- Density: 1.167±0.06 g/cm3(Predicted)
- pka: 10.10±0.40(Predicted)
N-[2-(Boc-amino)ethyl]ethenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY314502-0.1g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide |
189039-45-0 | >95% | 0.1g |
¥492.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY314502-0.25g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide |
189039-45-0 | >95% | 0.25g |
¥640.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY314502-1g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide |
189039-45-0 | >95% | 1g |
¥1600.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY314502-5g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide |
189039-45-0 | >95% | 5g |
¥3260.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY314502-10g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide |
189039-45-0 | >95% | 10g |
¥4950.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY314502-25g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide |
189039-45-0 | >95% | 25g |
¥9900.00 | 2025-04-17 | |
| abcr | AB617377-100mg |
N-[2-(Boc-amino)ethyl]ethenesulfonamide; . |
189039-45-0 | 100mg |
€171.60 | 2025-04-20 | ||
| abcr | AB617377-250mg |
N-[2-(Boc-amino)ethyl]ethenesulfonamide; . |
189039-45-0 | 250mg |
€206.00 | 2025-04-20 | ||
| abcr | AB617377-1g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide; . |
189039-45-0 | 1g |
€409.00 | 2025-04-20 | ||
| abcr | AB617377-5g |
N-[2-(Boc-amino)ethyl]ethenesulfonamide; . |
189039-45-0 | 5g |
€760.90 | 2025-04-20 |
N-[2-(Boc-amino)ethyl]ethenesulfonamide Suppliers
N-[2-(Boc-amino)ethyl]ethenesulfonamide Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on N-[2-(Boc-amino)ethyl]ethenesulfonamide
N-[2-(Boc-amino)ethyl]ethenesulfonamide: A Comprehensive Overview
N-[2-(Boc-amino)ethyl]ethenesulfonamide, also known by its CAS number 189039-45-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a Boc-protected amino group with an ethenesulfonamide moiety. The Boc (tert-butoxycarbonyl) group is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the construction of complex molecules and bioactive agents.
The ethenesulfonamide group in N-[2-(Boc-amino)ethyl]ethenesulfonamide introduces a sulfonamide functionality, which is known for its stability and bioavailability. This feature makes the compound a promising candidate for drug discovery, particularly in the development of small molecule inhibitors and modulators. Recent studies have highlighted the potential of sulfonamides as inhibitors of various enzymes and receptors, further underscoring the importance of this compound in medicinal chemistry.
One of the key advantages of N-[2-(Boc-amino)ethyl]ethenesulfonamide lies in its versatility. The Boc group allows for precise control over the reactivity of the amino group during synthesis, enabling chemists to construct intricate molecular architectures. This capability has been leveraged in the synthesis of peptide analogs, where precise control over side-chain functionalities is critical. Moreover, the ethenesulfonamide moiety provides a rigid and planar structure, which can enhance molecular recognition and binding affinity in biological systems.
Recent advancements in chemical synthesis have further expanded the utility of N-[2-(Boc-amino)ethyl]ethenesulfonamide. For instance, researchers have employed this compound as a building block in the construction of macrocyclic compounds and supramolecular assemblies. These structures have shown potential in areas such as catalysis, sensing, and drug delivery, highlighting the compound's role in cutting-edge chemical research.
In terms of applications, N-[2-(Boc-amino)ethyl]ethenesulfonamide has found use in both academic and industrial settings. In academia, it serves as a valuable tool for exploring fundamental aspects of organic chemistry, such as stereochemistry and reaction mechanisms. In industry, its role extends to the development of novel therapeutic agents, where its unique properties make it an attractive candidate for lead optimization.
The synthesis of N-[2-(Boc-amino)ethyl]ethenesulfonamide typically involves multi-step processes that combine principles from peptide synthesis and sulfonamide chemistry. Key steps often include nucleophilic substitution reactions, amide bond formation, and deprotection strategies to remove the Boc group at specific stages. These methods have been refined over time to ensure high yields and excellent purity levels.
From an environmental perspective, N-[2-(Boc-amino)ethyl]ethenesulfonamide exhibits favorable properties that align with green chemistry principles. Its stability under physiological conditions minimizes unwanted side reactions during use or disposal. Additionally, its efficient synthesis pathways reduce waste generation and energy consumption compared to traditional methods.
In conclusion, N-[2-(Boc-amino)ethyl]ethenesulfonamide (CAS No. 189039-45-0) stands out as a versatile and valuable compound with wide-ranging applications in organic chemistry and drug discovery. Its unique structure combines functional groups that offer both synthetic flexibility and biological relevance, making it an essential tool for researchers across various disciplines.
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